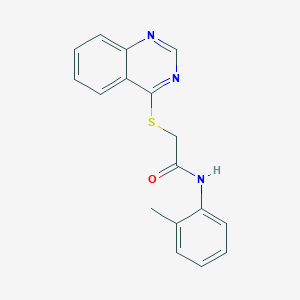

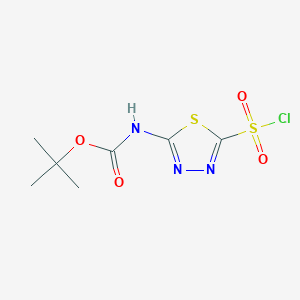

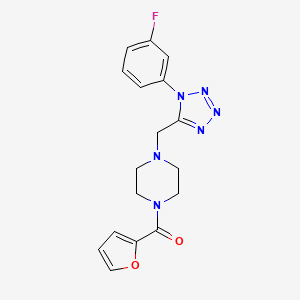

![molecular formula C20H17N3O5S2 B2532224 (Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173409-47-6](/img/structure/B2532224.png)

(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This is attached to a benzo[d]thiazol-3(2H)-yl)acetate group via an imino linkage.

Chemical Reactions Analysis

While specific reactions involving “(Z)-methyl 2-(2-((1H-indole-3-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate” are not available, it’s worth noting that 1H-Indole-3-carboxaldehyde and its derivatives, which are part of the structure of this compound, are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

科学的研究の応用

Synthesis and Catalysis

Research into chiral 2-thiazolines and benzothiazoles involves exploring new synthetic routes and understanding the reactivity of these compounds under various conditions. For instance, the synthesis of chiral 2-thiazolines demonstrates complex reactions involving sulfurization and oxidation processes, revealing potential applications in creating novel organic molecules with specific configurations (Aitken et al., 1997).

Sulfonic acid functionalized imidazolium salts have been highlighted for their efficiency in catalyzing the synthesis of benzimidazoles, pointing to their utility in facilitating reactions under environmentally benign conditions (Khazaei et al., 2011).

Organocatalysis

- The use of imidazole-based zwitterionic salts for the regioselective ring-opening of aziridines indicates innovative approaches to organocatalysis, enabling selective synthesis of complex molecules (Ghosal et al., 2016).

Antimicrobial Activities

- Studies on benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes show significant antimicrobial activity, suggesting their potential in developing new antimicrobial agents (Mishra et al., 2019).

Material Design and UV Stabilization

- The development of UV-light stabilizers based on tris(hydroxyphenyl)ethane benzotriazole for copolymerization with engineering plastic monomers indicates applications in material science, specifically in enhancing the durability of plastics against UV degradation (Kuila et al., 1999).

特性

IUPAC Name |

methyl 2-[2-(1H-indole-3-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5S2/c1-28-18(24)11-23-16-8-7-12(30(2,26)27)9-17(16)29-20(23)22-19(25)14-10-21-15-6-4-3-5-13(14)15/h3-10,21H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHAIWPCQZLVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

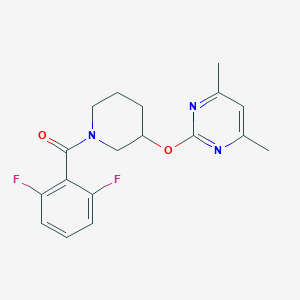

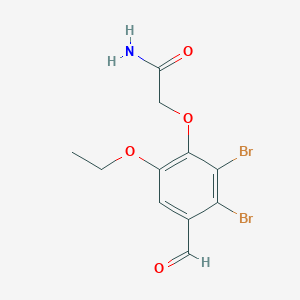

![Tert-butyl N-[[(2S,4S)-4-aminooxan-2-yl]methyl]carbamate](/img/structure/B2532141.png)

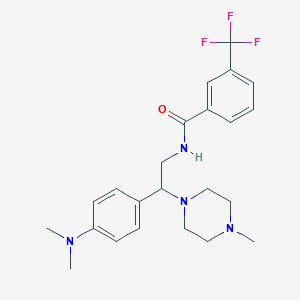

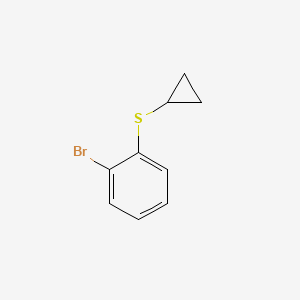

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)

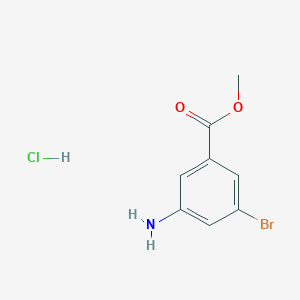

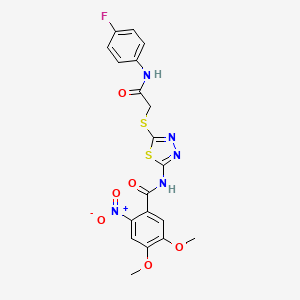

![N-(3-chloro-4-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2532160.png)